
Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2. It is a derivative of benzoic acid and contains bromine, fluorine, and methyl ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate typically involves multiple steps. One common method starts with the bromination of methyl 4-fluorobenzoate to introduce the bromine atoms at specific positions on the aromatic ring. This is followed by a bromomethylation reaction to attach the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated benzoates on biological systems.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the fluorine atom on the aromatic ring influence the compound’s electronic properties, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromo-5-(bromomethyl)benzoate: Similar structure but lacks the fluorine atom.
Methyl 4-fluorobenzoate: Contains the fluorine atom but lacks the bromine atoms.
Methyl 2-bromo-5-(chloromethyl)-4-fluorobenzoate: Similar structure with chlorine instead of bromine.
Uniqueness
Methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Propriétés
Formule moléculaire |
C9H7Br2FO2 |
|---|---|
Poids moléculaire |
325.96 g/mol |
Nom IUPAC |
methyl 2-bromo-5-(bromomethyl)-4-fluorobenzoate |
InChI |
InChI=1S/C9H7Br2FO2/c1-14-9(13)6-2-5(4-10)8(12)3-7(6)11/h2-3H,4H2,1H3 |
Clé InChI |
UJGRSBLVTQRGPN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C(=C1)CBr)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
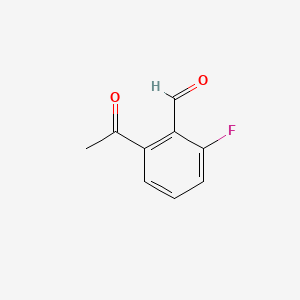
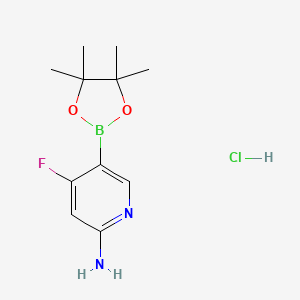
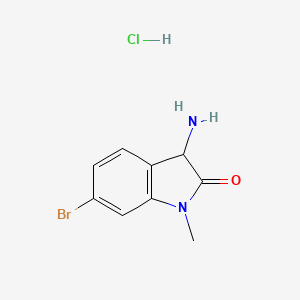
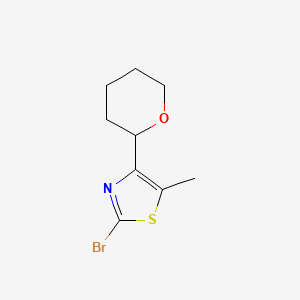

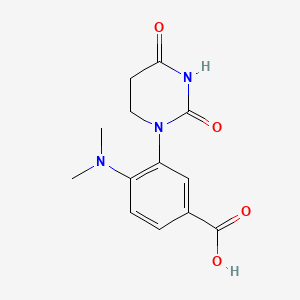
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
